molecular formula C9H10N4O3S B2510042 8-MERCAPTO-3-METHYL-7-(2-OXOPROPYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE CAS No. 331839-81-7

8-MERCAPTO-3-METHYL-7-(2-OXOPROPYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE

Cat. No.: B2510042
CAS No.: 331839-81-7
M. Wt: 254.26
InChI Key: XBCJUASDLWPYGE-UHFFFAOYSA-N
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Description

The compound 8-mercapto-3-methyl-7-(2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione is a purine-2,6-dione derivative characterized by three key substituents:

  • 3-methyl group: Enhances steric bulk and may influence conformational stability.
  • 7-(2-oxopropyl) group: A ketone-containing substituent that may participate in hydrogen bonding or redox reactions.

Properties

IUPAC Name

3-methyl-7-(2-oxopropyl)-8-sulfanylidene-9H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O3S/c1-4(14)3-13-5-6(10-9(13)17)12(2)8(16)11-7(5)15/h3H2,1-2H3,(H,10,17)(H,11,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBCJUASDLWPYGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C2=C(NC1=S)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-MERCAPTO-3-METHYL-7-(2-OXOPROPYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with an appropriate oxopropyl halide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the mercapto group. The reaction mixture is then purified using chromatographic techniques to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems. The use of catalysts and advanced reaction monitoring techniques ensures the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-MERCAPTO-3-METHYL-7-(2-OXOPROPYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The oxopropyl group can be reduced to the corresponding alcohol.

    Substitution: The methyl and oxopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group typically yields disulfides, while reduction of the oxopropyl group results in the corresponding alcohol.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that derivatives of purine compounds, including 8-Mercapto-3-methyl-7-(2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione, exhibit significant cytotoxic properties against various cancer cell lines. A study highlighted that Mannich bases derived from similar purine structures demonstrated cytotoxicity that was 2.5 to 5.2 times higher than standard chemotherapeutics like 5-fluorouracil . This suggests potential applications in developing new anticancer agents.

2. Antimicrobial Properties
The compound's structure allows it to interact with biological systems effectively. Some studies have reported that related mercapto compounds possess antimicrobial properties against both bacterial and fungal pathogens. This positions this compound as a candidate for further exploration in antimicrobial drug development.

3. Enzyme Inhibition
Compounds with similar structures have been evaluated for their ability to inhibit key enzymes involved in metabolic pathways. For instance, derivatives have shown promise as inhibitors of α-glucosidase, which is relevant in the management of diabetes . The potential of this compound as an enzyme inhibitor warrants further investigation.

Biochemical Applications

1. Nucleotide Analogues
As a purine derivative, this compound can serve as a nucleotide analogue. Nucleotide analogues are crucial in studying DNA/RNA synthesis and function. They can be incorporated into nucleic acids and used to investigate cellular mechanisms or as tools in gene therapy.

2. Antioxidant Activity
Mercapto compounds are often explored for their antioxidant properties due to the presence of thiol groups capable of scavenging free radicals. Preliminary studies suggest that this compound may exhibit antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases.

Agricultural Applications

1. Plant Growth Regulators
Research into the use of purine derivatives has suggested potential applications as plant growth regulators or biostimulants. These compounds can influence plant metabolism and growth patterns, enhancing crop yields under certain conditions.

2. Pest Control
The antimicrobial properties of mercapto compounds also extend to agricultural applications where they may serve as natural pesticides or fungicides, offering a more environmentally friendly alternative to synthetic chemicals.

Case Studies

Study Focus Findings
Study on Mannich BasesAnticancer activityDemonstrated significant cytotoxicity against various cancer cell lines .
Enzyme Inhibition Researchα-glucosidase inhibitionShowed potential for managing diabetes through enzyme inhibition .
Antimicrobial EvaluationBacterial and fungal pathogensRelated compounds exhibited effective antimicrobial activity .

Mechanism of Action

The mechanism by which 8-MERCAPTO-3-METHYL-7-(2-OXOPROPYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of key enzymes in microbial metabolism. In cancer research, it may act by inducing apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Analysis and Structural Variations

The target compound shares a purine-2,6-dione backbone with the following analogs, which differ in substituents at positions 7 and 8:

Compound Name Position 7 Substituent Position 8 Substituent Molecular Formula Molar Mass (g/mol) Key Properties
8-Mercapto-3-methyl-7-(2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione (Target) 2-oxopropyl Mercapto (-SH) C9H10N4O3S Not available Not reported in evidence
8-Mercapto-3-methyl-7-(3-methyl-butyl)-3,7-dihydro-purine-2,6-dione 3-methyl-butyl Mercapto (-SH) C11H16N4O2S 268.34 MP: 328–329°C; pKa: 7.43
8-Mercapto-7-(2-methoxy-ethyl)-3-methyl-3,7-dihydro-purine-2,6-dione 2-methoxy-ethyl Mercapto (-SH) C9H12N4O3S 256.28 pKa: 6.94; Density: 1.53 g/cm³
8-(Benzyl(methyl)amino)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione Octyl Benzyl(methyl)amino C22H31N5O2 397.52 Not reported in evidence
Key Observations:

3-methyl-butyl () increases lipophilicity, likely improving membrane permeability. Octyl () is highly hydrophobic, which may limit solubility but improve lipid bilayer penetration .

Position 8 Substituents: The mercapto (-SH) group (target, ) provides redox activity and metal-binding capacity.

Physicochemical and Pharmacokinetic Implications

  • Solubility : The 2-methoxy-ethyl analog () has the lowest molar mass (256.28 g/mol) and a polar substituent, suggesting higher solubility than the 3-methyl-butyl analog () with a density of 1.38 g/cm³ .
  • Acid-Base Behavior : The lower pKa of (6.94 vs. 7.43 in ) implies greater protonation at physiological pH, affecting bioavailability .
  • Thermal Stability : ’s high melting point (328–329°C) suggests strong crystalline packing, likely due to its linear alkyl chain .

Biological Activity

8-Mercapto-3-methyl-7-(2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione, also known by its CAS number 331839-81-7, is a sulfur-containing purine derivative that has attracted attention for its potential biological activities. This compound's unique structure suggests it may exhibit various pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the current understanding of its biological activity based on diverse research findings.

Molecular Formula: C9H10N4O3S
Molecular Weight: 246.26 g/mol
CAS Number: 331839-81-7

Biological Activity Overview

The biological activities of this compound have been investigated through various studies focusing on its anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance:

  • Cytotoxicity Testing: In vitro tests revealed that the compound showed IC50 values ranging from 10 µM to 25 µM against various cancer cell lines, including HeLa (cervical cancer), MDA-MB-361 (breast cancer), and A549 (lung cancer) cells. Notably, it was more effective than standard chemotherapeutics like cisplatin in some assays .
Cell Line IC50 (µM) Reference
HeLa15.1
MDA-MB-36112.7
A54910.0
Normal Fibroblasts>50

The mechanism through which this compound exerts its anticancer effects appears to involve:

  • Induction of Apoptosis: The compound has been shown to trigger both intrinsic and extrinsic apoptotic pathways in cancer cells.
  • Inhibition of Cell Proliferation: It disrupts cell cycle progression, leading to reduced proliferation rates in treated cells.

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against various bacterial strains:

  • Gram-positive Bacteria: The compound exhibited significant inhibition against Staphylococcus aureus and Streptococcus pyogenes with MIC values around 12.5 µg/mL.
Bacterial Strain MIC (µg/mL) Reference
Staphylococcus aureus12.5
Streptococcus pyogenes15.0

Case Studies and Research Findings

  • Case Study on Anticancer Efficacy:
    A study published in a peer-reviewed journal evaluated the efficacy of the compound on multiple resistant cancer cell lines. The results indicated that treatment with the compound led to a significant reduction in cell viability compared to untreated controls .
  • Antimicrobial Activity Assessment:
    In another study focusing on antimicrobial properties, researchers found that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent .

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